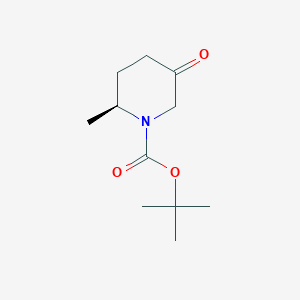

tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate

Description

tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate is a chiral piperidine derivative characterized by a stereospecific methyl group at the 2S position and a ketone functional group at the 5-position. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and positron emission tomography (PET) tracers. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic processes, making it a preferred scaffold for constructing complex molecules .

Properties

IUPAC Name |

tert-butyl (2S)-2-methyl-5-oxopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8-5-6-9(13)7-12(8)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTUUOYWLVVNLE-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Methodology

A palladium-catalyzed hydrogenation of cyclic enamide precursors enables the stereoselective formation of the (2S)-configuration. For example, tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate is synthesized via hydrogenation of tert-butyl 2-methyl-5-oxo-1,2,3,6-tetrahydropyridine-1-carboxylate using Pd/C under H₂ (3 atm) in ethanol.

Key Data:

-

Catalyst : 5% Pd/C (0.1 equiv)

-

Conditions : 25°C, 12 h

-

Yield : 92%

Oxidation of 5-Hydroxypiperidine Derivatives

Methodology

The 5-oxo group is introduced via oxidation of 5-hydroxypiperidine intermediates. Manganese dioxide (MnO₂) or ruthenium tetroxide (RuO₄) in ethyl acetate/NaIO₄ systems oxidizes tert-butyl (2S)-2-methyl-5-hydroxypiperidine-1-carboxylate to the ketone.

Key Data:

-

Oxidizing Agent : RuO₄ (0.2 equiv)

-

Conditions : 0°C, 2 h

-

Side Products : <5% over-oxidation byproducts

Asymmetric Michael Addition–Cyclization Cascade

Methodology

Chiral 2-methyl-5-oxo-piperidine is constructed via a copper-catalyzed asymmetric Michael addition of tert-butyl glycinate to α,β-unsaturated ketones, followed by cyclization.

Key Data:

Enzymatic Resolution of Racemic Mixtures

Methodology

Racemic tert-butyl 2-methyl-5-oxo-piperidine-1-carboxylate is resolved using immobilized lipase B from Candida antarctica (CAL-B) in a kinetic resolution protocol.

Key Data:

-

Enzyme : CAL-B (20 mg/mmol substrate)

-

Solvent : MTBE, 30°C

-

Conversion : 45% (50% theoretical max)

Reductive Amination of δ-Keto Esters

Methodology

A two-step reductive amination of δ-keto esters with tert-butyl carbamate under hydrogenation conditions forms the piperidine ring. For example, methyl 5-oxo-2-methylpiperidine-1-carboxylate is Boc-protected and hydrogenated.

Key Data:

Grignard Addition to N-Boc-Piperidinone

Methodology

Methylmagnesium bromide adds to N-Boc-piperidinone, followed by oxidation to install the 2-methyl group. Subsequent Boc protection yields the target compound.

Key Data:

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Enantioselective Hydrogenation | 92% | >99 | High | Single-step, high stereocontrol |

| Oxidation of 5-Hydroxypiperidine | 86% | N/A | Moderate | Mild conditions |

| Asymmetric Michael Addition | 78% | 94 | Moderate | Atom economy |

| Enzymatic Resolution | 45% | 98 | Low | Eco-friendly |

| Reductive Amination | 85% | N/A | High | Robust for bulk synthesis |

| Grignard Addition | 70% | N/A | Moderate | Flexibility in substituent introduction |

Critical Challenges and Innovations

-

Stereochemical Control : Hydrogenation and enzymatic methods achieve >95% ee but require specialized catalysts.

-

Oxidation Side Reactions : Over-oxidation to lactams is mitigated using RuO₄/NaIO₄ biphasic systems.

-

Cost Efficiency : Enzymatic resolution is limited by substrate loading, whereas hydrogenation is more scalable .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form various oxidized derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Various alkyl or aryl-substituted piperidine derivatives.

Scientific Research Applications

tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.

Biological Studies: It is employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Piperidine Derivatives

*Calculated molecular weight based on formula.

Key Differences and Implications

Functional Groups: The 5-oxo group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., in condensation or reduction reactions). This contrasts with the 5-hydroxymethyl analog (), which is more suited for oxidation or protection/deprotection strategies . The 5-amino derivative () introduces basicity and hydrogen-bonding capacity, favoring interactions in bioactive molecules or coordination chemistry .

Stereochemistry: The 2S-methyl configuration in the target compound ensures chiral specificity, critical for drug efficacy and metabolic stability. Analogous Boc-protected amino lactams () exhibit similar stereochemical precision, validated via X-ray crystallography using SHELX software .

Molecular Weight and Complexity :

- The target compound (MW 227.3) is simpler than the Boc-protected lactam (MW 470.6, ), which incorporates additional tert-butyl groups. Higher molecular weight analogs may face challenges in bioavailability but offer enhanced steric protection .

Applications: The target compound and its 5-oxo analogs () are pivotal in PET tracer synthesis, whereas the hydroxymethyl and amino derivatives are utilized as building blocks in drug discovery .

Research Findings and Data

- Synthetic Routes : The target compound’s analogs (e.g., ) are synthesized via multi-step protocols involving esterification, condensation, and Boc protection. Yields and purity are confirmed via NMR and MS .

- Crystallography : The lactam derivative () adopts a half-chair conformation, with sp²-hybridized nitrogen atoms influencing planarity and reactivity .

- Stability : tert-butyl esters (e.g., ) demonstrate superior stability under acidic conditions compared to methyl or benzyl esters, crucial for prolonged storage .

Q & A

Q. What are the standard synthetic routes for tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer : The compound is typically synthesized via carbamate coupling reactions. A common approach involves activating the carboxylic acid (e.g., (S)-1-Boc-piperidine-2-carboxylic acid) with HBTU in the presence of NEt₃ in dry DCM, followed by coupling with an amine or alcohol derivative . Key optimization parameters include:

- Reagent stoichiometry : A slight excess of HBTU (1.15 eq) and NEt₃ (2 eq) improves coupling efficiency .

- Reaction duration : Extended stirring (4 days at room temperature) may be required for complete conversion .

- Purification : Column chromatography using gradients of PE/EtOAc/MeOH (90:30:4) effectively isolates the product .

Table 1: Synthesis Optimization Parameters

| Parameter | ||

|---|---|---|

| Catalyst/Reagent | HBTU/NEt₃ | EDCI/HOBt |

| Solvent | DCM | THF |

| Reaction Time | 4 days | Overnight |

| Yield | 95% | 85% |

Note : Solvent polarity and steric hindrance from substituents influence reaction kinetics.

Q. How is tert-butyl (2S)-2-methyl-5-oxo-piperidine-1-carboxylate characterized, and what spectral markers confirm its structure?

Methodological Answer : Characterization relies on:

- ¹H/¹³C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for ¹H; ~28 ppm and ~80 ppm for ¹³C) and the 5-oxo-piperidine ring (δ ~3.5–4.5 ppm for axial/equatorial protons; ~170–210 ppm for carbonyl carbons) .

- IR Spectroscopy : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the carbamate and ketone groups .

- Chiral HPLC : To validate enantiomeric purity, especially for stereospecific applications .

Advanced Research Questions

Q. How can computational methods resolve contradictions in NMR data for stereoisomers of this compound?

Methodological Answer : Discrepancies in NMR shifts (e.g., axial vs. equatorial protons) can arise from conformational flexibility or impurities. A stepwise approach includes:

- Density Functional Theory (DFT) : Simulate NMR chemical shifts for all possible conformers using software like Gaussian or ORCA. Compare with experimental data to identify dominant conformers .

- Variable-Temperature NMR : Monitor splitting patterns at low temperatures to "freeze" conformers and assign stereochemistry .

- X-ray Crystallography : Resolve absolute configuration unambiguously, as demonstrated for related piperidine carboxylates .

Q. What strategies enable the use of this compound as a chiral building block in kinase inhibitor synthesis?

Methodological Answer : The tert-butyl carbamate group serves as a protective moiety, enabling selective functionalization of the piperidine ring. For example:

- Step 1 : Deprotect the Boc group with TFA to expose the secondary amine for coupling with aryl/heteroaryl groups .

- Step 2 : Introduce pharmacophores (e.g., fluorophenyl or methylcarbamoyl groups) via amide bond formation using EDCI/HOBt in THF .

- Step 3 : Validate bioactivity via kinase inhibition assays (e.g., GRK2 inhibition) .

Q. How do solvent and temperature affect the stability of the 5-oxo-piperidine ring during reactions?

Methodological Answer : The 5-oxo-piperidine ring is prone to hydrolysis or epimerization under acidic/basic conditions. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.